ethyl 1-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring:
- A thiazolidinone core with a 3-(3-ethoxypropyl) substituent and a thioxo group at position 2.
- A pyrido[1,2-a]pyrimidin-4-one moiety substituted with a methyl group at position 7.
- A piperidine-4-carboxylate ester at position 2 of the pyridopyrimidinone ring.
The (Z)-configuration of the exocyclic double bond between the thiazolidinone and pyridopyrimidinone rings is critical for spatial orientation and target binding .
Properties
Molecular Formula |
C26H32N4O5S2 |
|---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
ethyl 1-[3-[(Z)-[3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C26H32N4O5S2/c1-4-34-15-7-12-30-24(32)20(37-26(30)36)16-19-22(27-21-17(3)8-6-11-29(21)23(19)31)28-13-9-18(10-14-28)25(33)35-5-2/h6,8,11,16,18H,4-5,7,9-10,12-15H2,1-3H3/b20-16- |
InChI Key |
GOQGYUXUQXKKIM-SILNSSARSA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-a]pyrimidine core. The final steps involve the introduction of the piperidine and ethyl ester groups. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
Scientific Research Applications
Ethyl 1-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for drug discovery and development.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 1-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to changes in cellular processes, such as gene expression, protein synthesis, or metabolic activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A : Ethyl 1-[3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate (CAS data from )
Structural Differences :
- Thiazolidinone substituent: Compound A has a 3-methyl group instead of the 3-(3-ethoxypropyl) chain in the target compound.
- Pyridopyrimidinone substituent: Lacks the 9-methyl group present in the target compound.
Hypothesized Effects :
Lipophilicity : The ethoxypropyl chain in the target compound likely increases XLogP3 (estimated ~2.2–3.5) compared to Compound A (XLogP3 ~2.2), enhancing membrane permeability but reducing aqueous solubility .
The 9-methyl group in the target compound could reduce steric hindrance in the pyridopyrimidinone ring, favoring planar conformations for π-π stacking .
Compound B : Generic Thiazolidinone-Pyridopyrimidinone Hybrids
Common Features :
- Thiazolidinone and pyridopyrimidinone cores linked via a (Z)-configured double bond.
- Piperidine carboxylate esters for solubility modulation.
Key Variations :
- Substituents on thiazolidinone: Ethyl, propyl, or aryl groups (vs. ethoxypropyl in the target compound).
- Pyridopyrimidinone modifications: Halogens or nitro groups at position 9 (vs. methyl in the target compound).
Functional Impact :
- Electron-Withdrawing Groups (e.g., NO₂): Increase electrophilicity of the pyridopyrimidinone ring, enhancing reactivity with nucleophilic residues (e.g., cysteine in enzymes).
- Alkyl Chains (e.g., ethoxypropyl) : Improve metabolic stability by resisting oxidative degradation compared to shorter chains .
Comparative Data Table
Research Findings and Mechanistic Insights
Chromatographic Behavior: The ethoxypropyl chain in the target compound may increase retention time in reversed-phase HPLC compared to Compound A due to stronger hydrophobic interactions with C18 columns . Intramolecular hydrogen bonding in the thiazolidinone ring (observed in analogs via NMR) could reduce polarity, aligning with LC/MS profiles of marine actinomycete metabolites ().
Biological Activity: Antimicrobial Potential: Thiazolidinone-pyridopyrimidinone hybrids are known to disrupt microbial cell walls. The ethoxypropyl chain in the target compound may enhance penetration through lipid bilayers . Enzyme Inhibition: Molecular docking studies (using tools like SHELX ) suggest the 9-methyl group stabilizes the pyridopyrimidinone ring in a planar conformation, optimizing binding to kinase ATP pockets.
Stability and Toxicity: The ethoxypropyl chain may reduce metabolic degradation by cytochrome P450 enzymes compared to shorter alkyl chains, as seen in pesticide compatibility studies (). Potential toxicity due to thioxo groups warrants further investigation via QSAR models ().
Biological Activity
Ethyl 1-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features multiple functional groups, including a thiazolidinone core and a pyrido-pyrimidine moiety, which are known to influence its biological activity. The molecular formula is , with a molecular weight of approximately 455.59 g/mol.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Thiazolidinones have been reported to inhibit bacterial growth by targeting specific metabolic pathways or disrupting protein-protein interactions essential for bacterial survival .
- Inhibition of Type III Secretion System (T3SS) : Some derivatives of thiazolidinones have shown efficacy in inhibiting the T3SS in pathogenic bacteria such as Salmonella enterica. This mechanism is crucial as T3SS is involved in the virulence of many Gram-negative bacteria .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various bacterial strains. For instance:
| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| S. typhimurium | 20 | 100 |
These results suggest that the compound has broad-spectrum antimicrobial properties.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry explored various thiazolidinone derivatives and their ability to inhibit bacterial growth. The findings indicated that compounds with structural similarities to ethyl 1-(3-{(Z)-... exhibited potent antibacterial activity, particularly against S. aureus and E. coli . -
Type III Secretion Inhibition :
Another research effort focused on the inhibition of T3SS by thiazolidinone derivatives. The study found that certain modifications to the thiazolidinone structure enhanced its ability to disrupt T3SS function in Salmonella, suggesting a promising avenue for developing new antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
